2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated pyridine derivative with a molecular formula of C8H4ClF3N2. This compound is characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation reactions where a pyridine derivative is subjected to chlorination and trifluoromethylation.
Cyclization Reactions: Cyclization reactions can be employed to form the pyridine ring, followed by subsequent functional group modifications to introduce the chloro and trifluoromethyl groups.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution Reactions: Substitution reactions involving the chloro and trifluoromethyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated and trifluoromethylated derivatives.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The trifluoromethyl group often contributes to the bioactivity of a compound, potentially enhancing its binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
The compound’s molecular weight (23958 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties due to its fluorinated structure.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Different position of the halogen atoms.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar core structure but with a nitrile group instead of an acetic acid group.
Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is unique due to its combination of chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696837 | |
Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000522-34-8 | |
Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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